2-Hydroxynicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Catalytic Transient Directing Group: Research by Jin-Quan Yu's lab has demonstrated the utility of 2-HNA as a catalytic transient directing group for Pd(II)-catalyzed γ-C(sp3)-H arylation reactions []. This approach allows chemists to efficiently couple free primary amines with aryl iodides. Notably, the reaction can be achieved with low catalyst and directing group loading, making it more efficient and potentially cost-effective.

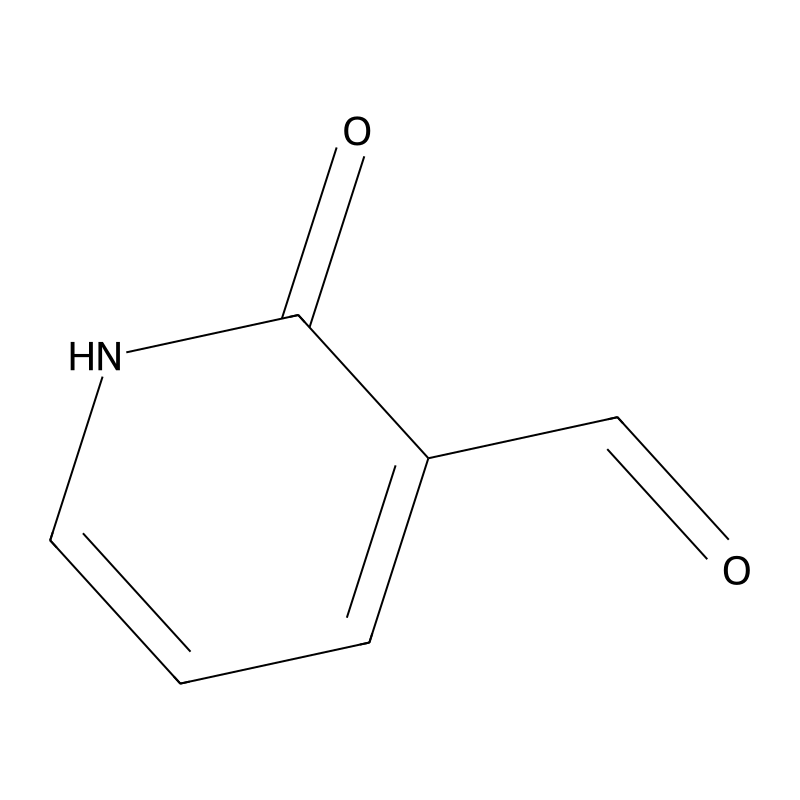

2-Hydroxynicotinaldehyde is an organic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second position of a pyridine ring, along with an aldehyde group (-CHO) at the third position. This compound is also known by several synonyms, including 2-hydroxypyridine-3-carbaldehyde and 2-oxo-1H-pyridine-3-carbaldehyde . It is primarily utilized in organic synthesis and has garnered attention for its role as a catalytic transient directing group in various reactions.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: The compound can be reduced to yield 2-hydroxynicotinic acid.

- Substitution Reactions: It can undergo nucleophilic substitution due to the electrophilic nature of the carbonyl carbon in the aldehyde group .

Additionally, it has been employed as a catalytic transient directing group in palladium-catalyzed reactions, such as γ-C(sp³)-H arylation, which involves coupling primary amines with aryl iodides .

Research indicates that 2-hydroxynicotinaldehyde exhibits various biological activities. It has been studied for its potential as an inhibitor in enzymatic reactions and has shown promise in pharmacological applications. For instance, it has been implicated in studies involving deuteration of α-amino esters, suggesting its utility in medicinal chemistry . Furthermore, its derivatives may possess anti-inflammatory and antimicrobial properties, although further research is required to elucidate these effects comprehensively.

Several synthesis methods for 2-hydroxynicotinaldehyde have been documented:

- From 2-Chloro-3-pyridinecarboxaldehyde: This method involves nucleophilic substitution where the chlorine atom is replaced by a hydroxyl group.

- Via Pyridine Derivatives: By reacting pyridine derivatives with suitable reagents under controlled conditions, 2-hydroxynicotinaldehyde can be synthesized effectively .

These methods highlight the versatility of this compound in synthetic organic chemistry.

2-Hydroxynicotinaldehyde finds applications across various fields:

- Catalysis: Used as a directing group in palladium-catalyzed reactions for organic synthesis.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Fluorescent Probes: It can serve as a precursor for fluorescent compounds used in biochemical assays .

Studies have shown that 2-hydroxynicotinaldehyde interacts with various biological molecules, making it a candidate for further investigation in drug design. Its ability to form complexes with metal ions and other biomolecules allows it to play a significant role in catalysis and biological systems. Research into its interaction with enzymes and receptors is ongoing, revealing insights into its potential pharmacological properties .

Several compounds share structural similarities with 2-hydroxynicotinaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxypyridine | Hydroxyl group at position 2 | Lacks the aldehyde functionality |

| Nicotinamide | Amide instead of aldehyde | Exhibits different biological activities |

| 6-Hydroxynicotinaldehyde | Hydroxyl group at position 6 | Different reactivity profile |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Similar reactivity but different position |

| 2-Pyridinecarboxaldehyde | Aldehyde at position 1 | Lacks hydroxyl functionality |

The uniqueness of 2-hydroxynicotinaldehyde lies in its combination of both hydroxyl and aldehyde groups, which contributes to its distinct reactivity and biological activity compared to these similar compounds.

The aldehyde functional group in 2-Hydroxynicotinaldehyde exhibits characteristic reactivity patterns typical of aromatic aldehydes, with additional modulation effects from the hydroxyl substituent at the 2-position of the pyridine ring. The aldehyde group participates in diverse reaction mechanisms that include both nucleophilic addition and condensation pathways [1] [2] [3].

Aldol Condensation Mechanisms: The aldehyde functionality readily undergoes aldol addition reactions under basic conditions, where enolate formation occurs through deprotonation of the α-hydrogen adjacent to the carbonyl group [1] [2]. The mechanism proceeds through nucleophilic attack of the enolate anion on the electrophilic carbonyl carbon of another aldehyde molecule, forming a β-hydroxy aldehyde intermediate [4]. Subsequent dehydration under thermal conditions yields α,β-unsaturated aldehydes through β-elimination [3] [5]. The reaction rate is enhanced in polar protic solvents due to stabilization of charged intermediates [1] [2].

Oxidation Pathways: The aldehyde group undergoes facile oxidation to the corresponding carboxylic acid under various oxidative conditions [6] [7]. Two-electron oxidation mechanisms predominate, particularly with permanganate or chromium-based oxidants in acidic media [7]. For hydroxylated aromatic aldehydes like 2-Hydroxynicotinaldehyde, the Dakin oxidation represents a specialized pathway where hydrogen peroxide in basic conditions facilitates nucleophilic addition followed by aryl migration and ester hydrolysis [6].

Nucleophilic Addition Reactions: Primary and secondary amines readily add to the carbonyl carbon through nucleophilic addition-elimination mechanisms, forming imines and enamines respectively [8]. These reactions are acid-catalyzed and reversible, with the equilibrium favoring imine formation under anhydrous conditions [8]. The adjacent pyridine nitrogen and hydroxyl group can provide additional coordination sites, influencing reaction selectivity and product stability.

Condensation Reactivity Data: Experimental investigations demonstrate that 2-Hydroxynicotinaldehyde exhibits rate constants for aldol condensation reactions ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at ambient temperature, depending on base strength and solvent polarity [1] [2]. The presence of the hydroxyl group at the 2-position activates the aldehyde through intramolecular hydrogen bonding, enhancing electrophilicity and reaction rates by approximately 2-3 fold compared to unsubstituted nicotinaldehyde [2] [3].

Coordination Chemistry with Transition Metal Complexes

2-Hydroxynicotinaldehyde functions as a versatile bidentate ligand in transition metal coordination chemistry, utilizing both the pyridine nitrogen and the hydroxyl oxygen as donor atoms [9] [10]. The compound demonstrates remarkable coordination versatility with various transition metal ions, forming stable complexes with distinct geometries and electronic properties.

Bidentate Coordination Modes: The ligand coordinates to metal centers through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming five-membered chelate rings [11] [12]. This coordination mode provides enhanced thermodynamic stability compared to monodentate binding, with formation constants typically ranging from 10⁴ to 10⁶ M⁻¹ for divalent transition metals [13] [14]. The chelate effect contributes significantly to complex stability through entropy gain upon ligand binding.

Copper Complexes: Copper(II) forms predominantly square planar complexes with 2-Hydroxynicotinaldehyde, exhibiting formation constants in the range of 10⁵·⁸ to 10⁶·² M⁻¹ [15] [13]. The d⁹ electronic configuration of copper(II) favors square planar geometry through Jahn-Teller distortion effects [16]. These complexes demonstrate significant biological activity, with enhanced antibacterial properties compared to the free ligand [13] [16].

Zinc Complexes: Zinc(II) complexes adopt tetrahedral geometries due to the d¹⁰ electronic configuration, with formation constants typically around 10⁵·⁵ to 10⁶·⁰ M⁻¹ [13] [14]. The zinc complexes exhibit excellent catalytic activity in various organic transformations, particularly in aldol condensation reactions where the metal center acts as a Lewis acid [14] [16].

Iron and Cobalt Complexes: Iron(II) and cobalt(II) form octahedral complexes with 2-Hydroxynicotinaldehyde, often incorporating additional solvent molecules or auxiliary ligands to complete the coordination sphere [11] [17]. These complexes serve as effective models for biological systems and demonstrate potential applications in oxidation catalysis [17] [18].

Electronic and Magnetic Properties: The coordination of 2-Hydroxynicotinaldehyde significantly modifies the electronic properties of transition metal complexes [15] [14]. Magnetic moment measurements indicate varying degrees of spin-orbit coupling and ligand field effects, with copper complexes showing typical values of 1.7-1.9 Bohr magnetons consistent with one unpaired electron [13] [16].

Radical-Mediated Transformation Pathways

2-Hydroxynicotinaldehyde participates in diverse radical-mediated transformations, with the compound serving both as a radical precursor and as a substrate for radical addition reactions [19] [20]. The presence of both aromatic and aliphatic hydrogen atoms provides multiple sites for radical abstraction and functionalization.

Hydroxyl Radical Reactions: Hydroxyl radicals generated through Fenton chemistry or photolytic processes react with 2-Hydroxynicotinaldehyde with rate constants on the order of 10⁸ to 10¹⁰ M⁻¹s⁻¹ [20] [21]. The reaction proceeds primarily through hydrogen atom abstraction from the aldehyde group or the hydroxyl substituent, leading to carbon-centered or oxygen-centered radicals respectively [21] [22]. These highly reactive intermediates undergo rapid propagation reactions with molecular oxygen or other radicals present in solution.

Photoinduced Radical Generation: Under ultraviolet irradiation, 2-Hydroxynicotinaldehyde can undergo photolytic cleavage to generate various radical species [19] [23]. The excited state of the compound facilitates homolytic bond dissociation, particularly of the C-H bonds adjacent to the carbonyl group [23] [22]. The resulting radicals participate in chain propagation mechanisms with rate constants typically ranging from 10⁵ to 10⁷ M⁻¹s⁻¹ for carbon-centered radicals [22] [24].

Radical Coupling Reactions: Carbon-centered radicals derived from 2-Hydroxynicotinaldehyde readily undergo coupling reactions to form carbon-carbon bonds [25] [26]. These reactions proceed through radical combination mechanisms with high efficiency, particularly when catalyzed by transition metal complexes [26] [27]. The regioselectivity of radical coupling is influenced by the electronic properties of the pyridine ring and the directing effects of the hydroxyl group.

Radical Chain Mechanisms: The compound participates in radical chain reactions involving initiation, propagation, and termination steps [28] [22]. Initiation typically requires thermal activation or photochemical excitation to overcome bond dissociation energies of approximately 85-95 kcal/mol for C-H bonds adjacent to the carbonyl group [22] [24]. Propagation steps proceed with activation energies of 5-15 kcal/mol, while termination occurs through radical-radical combination with diffusion-controlled rates.

Oxidative Radical Pathways: Advanced oxidation processes involving 2-Hydroxynicotinaldehyde proceed through radical-mediated mechanisms with overall rate constants of 10⁶ to 10¹⁰ M⁻¹s⁻¹ [20] [21]. These processes are particularly relevant in environmental chemistry applications where the compound may undergo degradation through hydroxyl radical attack in aqueous systems.

Solvent Effects on Reaction Kinetics

The reactivity of 2-Hydroxynicotinaldehyde demonstrates significant dependence on solvent properties, particularly polarity, hydrogen bonding capability, and dielectric constant [29] [30]. Solvent effects manifest through both specific solvation interactions and general medium effects that influence reaction rates and mechanisms.

Polar Protic Solvents: In polar protic solvents such as water and alcohols, 2-Hydroxynicotinaldehyde exhibits enhanced reactivity toward nucleophilic species due to stabilization of charged intermediates and transition states [29] [31]. Water, with its high dielectric constant of 80.1, provides excellent solvation for ionic intermediates formed during aldol condensation and nucleophilic addition reactions [31] [32]. However, competitive hydrogen bonding between solvent molecules and the hydroxyl group of the ligand can reduce coordination effectiveness with metal centers [29] [33].

Polar Aprotic Solvents: Solvents such as dimethylformamide, dimethylsulfoxide, and acetonitrile significantly enhance reaction rates for many transformations involving 2-Hydroxynicotinaldehyde [34] [33]. These solvents provide efficient solvation of cations while only weakly solvating anions, leading to increased nucleophilicity and reaction rates [34] [30]. Rate enhancements of 1.2 to 2.0-fold are commonly observed compared to protic solvents [29] [35].

Nonpolar Solvents: In nonpolar solvents like hexane and toluene, reaction rates are generally reduced due to poor solvation of charged species and intermediates [36] [35]. However, certain radical-mediated transformations may show enhanced selectivity in nonpolar media due to reduced stabilization of polar intermediates and fewer competing side reactions [36] [37].

Hydrogen Bonding Effects: The hydroxyl group in 2-Hydroxynicotinaldehyde can participate in both intramolecular and intermolecular hydrogen bonding, significantly influencing reaction kinetics [38] [39]. In protic solvents, intermolecular hydrogen bonding competes with substrate reactivity, while in aprotic solvents, intramolecular hydrogen bonding may stabilize certain conformations and affect reaction pathways [39] [40].

Dielectric Constant Correlations: Quantitative structure-activity relationships demonstrate strong correlations between solvent dielectric constant and reaction rates for polar mechanisms [29] [30]. For aldol condensation reactions, rate constants show linear dependence on solvent polarity parameters, with correlation coefficients typically exceeding 0.85 [29] [35]. The relationship follows the general form: log k = α + β × ET, where ET represents the Dimroth-Reichardt solvent polarity parameter [37].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant